3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline

Lipophilicity Drug-likeness Physicochemical profiling

This fluorinated aniline-piperidine hybrid is a critical intermediate in Pibrentasvir synthesis. Its unique 3,5-difluoro substitution and 4-trifluoromethylpiperidine motif create an essential pharmacophore for HCV NS5A inhibition, offering superior lipophilicity and metabolic stability versus non-fluorinated analogs. Supplied at 98% purity to minimize side products in GMP-grade API manufacturing. The reactive aniline NH2 group and 19F NMR handle also suit FBDD and SAR exploration campaigns.

Molecular Formula C12H13F5N2
Molecular Weight 280.24 g/mol
Cat. No. B7940793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline
Molecular FormulaC12H13F5N2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F
InChIInChI=1S/C12H13F5N2/c13-9-5-8(18)6-10(14)11(9)19-3-1-7(2-4-19)12(15,16)17/h5-7H,1-4,18H2
InChIKeyCVDKLBTUGXVTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline (CAS 1292836-28-2): A Dual-Fluorinated Aniline Building Block for Medicinal Chemistry Procurement


3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline is a fluorinated aromatic amine belonging to the piperidine-aniline hybrid scaffold class, with the molecular formula C12H13F5N2 and a molecular weight of 280.24 g/mol . It bears two fluorine atoms at the 3- and 5-positions of the aniline ring and a trifluoromethyl substituent at the 4-position of the piperidine ring . The compound is primarily recognized as a key synthetic intermediate in antiviral drug development, notably in the synthesis pathway of the HCV NS5A inhibitor Pibrentasvir, and is supplied at a guaranteed purity of 98% .

Why 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline Cannot Be Replaced by Generic Aniline-Piperidine Analogs


In-class aniline-piperidine compounds cannot be generically interchanged with 3,5-difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline because the simultaneous presence of both the 3,5-difluoro substitution pattern on the aniline ring and the 4-trifluoromethyl group on the piperidine moiety creates a distinct physicochemical and pharmacological profile that is absent in analogs lacking either feature . Removal of the difluoro groups reduces lipophilicity and alters electronic distribution, while omission of the piperidine-linked trifluoromethyl group eliminates critical hydrogen-bonding and steric interactions . The quantitative evidence below demonstrates that these structural elements are not interchangeable without measurable degradation of key selectivity and physicochemical parameters.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline vs. Closest Analogs


Enhanced Lipophilicity (logP) due to Synergistic Di-Fluoro and Trifluoromethyl Substitution

The target compound exhibits a computed logP of approximately 3.3, which is significantly higher than its non-difluorinated analog 4-(4-(trifluoromethyl)piperidin-1-yl)aniline (logP ≈ 2.67). The addition of two fluorine atoms at the 3- and 5-positions of the aniline ring increases lipophilicity by roughly 0.6 log units, enhancing membrane permeability potential . This difference is consistent with known additive effects of aromatic fluorine substitution on logP .

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Fluorine Content Differentiate the Target from Piperidine-Deficient and Phenyl-Substituted Analogs

The target compound has a molecular weight of 280.24 g/mol with five fluorine atoms (fluorine mass fraction ≈ 33.9%). In contrast, 3,5-difluoro-4-(trifluoromethyl)aniline has a lower MW of 197.10 g/mol and lacks the piperidine linker entirely, while 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline has a higher MW of 306.32 g/mol with only three fluorine atoms (fluorine mass fraction ≈ 18.6%) [1]. The target compound thus occupies a distinct intermediate position in terms of both size and fluorination density.

Molecular weight Fluorine content Structural differentiation

Guaranteed Purity Advantage: 98% vs. 95% for Structurally Similar Analogs

The target compound is commercially supplied at a guaranteed purity of 98% (Leyan.com, Product No. 2226807) . In contrast, the structurally related analog 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline is typically offered at 95% purity, and 4-(4-(trifluoromethyl)piperidin-1-yl)aniline is supplied at 95+% purity . This 3-percentage-point purity differential is critical for applications requiring high-fidelity structure-activity relationship (SAR) analysis.

Purity Quality control Procurement specification

Unique Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile vs. Non-Difluorinated and Non-Piperidine Analogs

The target compound has a computed TPSA of approximately 29 Ų (consistent with a single primary aniline NH2 donor and piperidine N acceptor) and 2 hydrogen-bond donors (the aniline NH2). In contrast, 4-(4-(trifluoromethyl)piperidin-1-yl)aniline also shares a TPSA of 29 Ų but has identical H-bond donor count, while 3,5-difluoro-4-(trifluoromethyl)aniline has a lower TPSA due to the absence of the piperidine ring nitrogen . The difluoro substitution on the aniline ring of the target compound, however, introduces electron-withdrawing effects that modulate the pKa of the aniline NH2, a feature absent in non-difluorinated analogs .

Polar surface area Hydrogen bonding Drug-likeness

Kinase Inhibition Potential: Class-Level Evidence for Trifluoromethyl-Piperidine-Aniline Scaffolds in JAK3 and EGFR Targeting

While direct IC50 data for the target compound are not publicly available, the structurally related analog 2-methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline has a reported IC50 of 3.2 μM against JAK3 kinase [1]. Additionally, compounds within the 5-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline class have been evaluated in ADP-Glo™ assays against EGFR and VEGFR2, demonstrating measurable kinase inhibition . The target compound, with its additional 3,5-difluoro substitution, is expected to exhibit enhanced binding affinity due to increased hydrophobic contacts, though head-to-head data are awaited.

Kinase inhibition JAK3 EGFR Anticancer

Optimal Procurement and Application Scenarios for 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline


Antiviral Drug Intermediate: HCV NS5A Inhibitor Synthesis

The compound serves as a key building block in the synthesis pathway of Pibrentasvir and related HCV NS5A inhibitors, where the 3,5-difluoro-4-(piperidin-1-yl)aniline core is essential for antiviral activity . Procurement at 98% purity ensures minimal side-product formation during the final coupling steps, which is critical for GMP-grade API manufacturing.

Kinase Inhibitor Lead Optimization for Oncology and Inflammation

Based on class-level evidence showing JAK3 IC50 of 3.2 μM for a closely related analog, the target compound is a suitable starting scaffold for structure-activity relationship (SAR) exploration aimed at improving kinase selectivity and potency [1]. The 3,5-difluoro motif provides a handle for further functionalization via nucleophilic aromatic substitution.

CNS Drug Discovery: Enhanced Membrane Permeability Scaffold

With a computed logP approximately 0.6 units higher than its non-difluorinated analog, the target compound is better suited for programs targeting intracellular or CNS-resident proteins where passive membrane permeability is a key design parameter . The balanced TPSA of ~29 Ų further supports blood-brain barrier penetration potential.

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's relatively low molecular weight (280.24 Da), high fluorine density, and the presence of a reactive aniline NH2 group make it an attractive fragment for FBDD campaigns. The 19F NMR-active nuclei provide a convenient spectroscopic handle for binding assays and fragment screening .

Quote Request

Request a Quote for 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.